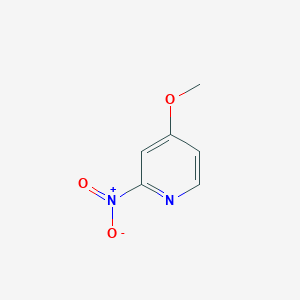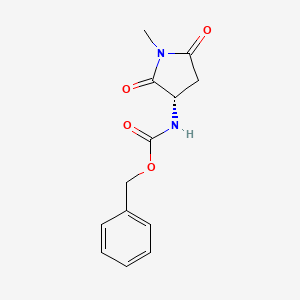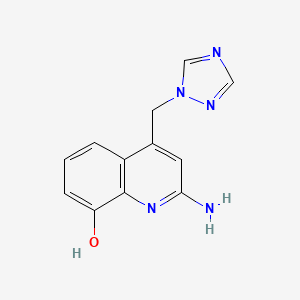
4-Methoxy-2-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-nitropyridine is an organic compound with the molecular formula C6H6N2O3. It is a derivative of pyridine, where a methoxy group (-OCH3) is attached to the fourth position and a nitro group (-NO2) is attached to the second position of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-nitropyridine typically involves nitration of 4-methoxypyridine. One common method includes the reaction of 4-methoxypyridine with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the second position .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method involves the continuous mixing of reactants in a flow reactor, which allows for better control over reaction conditions and improved safety, especially for highly exothermic reactions like nitration .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxy-2-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Ammonia or primary amines in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: 4-Amino-2-nitropyridine.
Reduction: 4-Methoxy-2-aminopyridine.
Oxidation: 4-Formyl-2-nitropyridine.
Aplicaciones Científicas De Investigación
4-Methoxy-2-nitropyridine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2-nitropyridine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy group can undergo nucleophilic substitution. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- 4-Methoxy-3-nitropyridine
- 2-Methoxy-4-nitropyridine
- 3-Methoxy-2-nitropyridine
Comparison: 4-Methoxy-2-nitropyridine is unique due to the specific positioning of the methoxy and nitro groups, which influences its reactivity and applications. For instance, 4-Methoxy-3-nitropyridine has different electronic properties and reactivity due to the different position of the nitro group .
Propiedades
Fórmula molecular |
C6H6N2O3 |
|---|---|
Peso molecular |
154.12 g/mol |
Nombre IUPAC |
4-methoxy-2-nitropyridine |
InChI |
InChI=1S/C6H6N2O3/c1-11-5-2-3-7-6(4-5)8(9)10/h2-4H,1H3 |
Clave InChI |
CKYYIROFNBIZAU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12970961.png)
![5-[2-(furan-2-yl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B12970967.png)


![6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12970981.png)
![1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one](/img/structure/B12970983.png)
![4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12970987.png)



![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime](/img/structure/B12971017.png)


